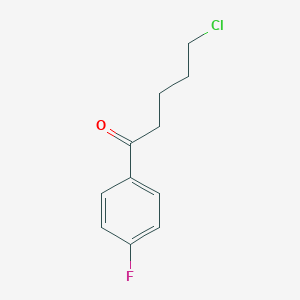

5-Chloro-1-(4-fluorophenyl)-1-oxopentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

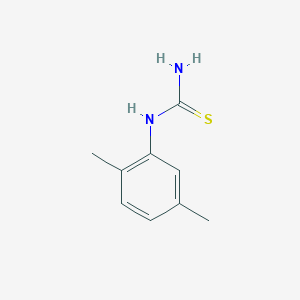

The synthesis of complex organic compounds often involves multiple steps and the use of various reagents to achieve the desired molecular structure. In the case of the compound 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, the synthesis process included refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride. This method allowed for the successful creation of the target compound, which was then characterized using NMR, IR, and Mass spectral studies. The structure was further confirmed by single crystal X-ray diffraction studies, which indicated that the compound crystallizes in the monoclinic system with specific lattice parameters .

Molecular Structure Analysis

The molecular structure of a compound is crucial in determining its physical and chemical properties, as well as its potential biological activity. For the synthesized compound mentioned above, single crystal X-ray diffraction studies provided detailed information about its molecular geometry. The compound was found to belong to the monoclinic crystal system, with precise lattice parameters measured. These structural details are essential for understanding how the compound interacts at the molecular level, particularly when considering its biological activity .

Chemical Reactions Analysis

Chemical reactions involving the compound of interest can reveal its reactivity and potential applications. Although the provided data does not detail specific chemical reactions involving 5-Chloro-1-(4-fluorophenyl)-1-oxopentane, the related compound synthesized in paper was tested for various biological activities, which implies that it may undergo certain reactions with biological targets. The compound exhibited significant anti-tuberculosis activity and antimicrobial properties, suggesting that it reacts effectively with biological molecules, such as the InhA protein in the case of tuberculosis .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The compound synthesized in paper was characterized by various spectroscopic techniques, which are indicative of its physical and chemical nature. The biological activity tests also provide indirect information about its chemical properties, such as its ability to interact with biological molecules. The compound showed remarkable anti-tuberculosis activity and superior antimicrobial activity, with minimum inhibitory concentration (MIC) values lower than the standard, indicating its potent chemical nature .

In another study, the compound 1-(2-Methyl-3-benzothiophene)-2-[2-methyl-5-(3-fluoro-4-chloro)phenyl-3-thienyl]perfluorocyclopentene exhibited photochromic properties, changing color upon UV irradiation due to a structural transformation. This behavior is a physical property that can be exploited in various applications, such as optical storage devices. The compound also displayed fluorescence switching, which is a valuable chemical property for developing fluorescent probes or sensors .

Scientific Research Applications

Synthesis and Chemical Analysis

5-Chloro-1-(4-fluorophenyl)-1-oxopentane is a key intermediate in the synthesis of various pharmacologically active compounds. Its synthesis and chemical properties have been a subject of research, focusing on optimizing reaction conditions and analyzing the molecular structure and reactivity. For example, its use in the synthesis of sertindole, a neuroleptic medication, involves optimizing the Ullmann reaction to improve yield and reproducibility, demonstrating the compound's role in developing pharmaceuticals with economical and high-purity production methods (Li, Ma, & Yu, 2011).

Antimicrobial Applications

Research has extended into the antimicrobial properties of derivatives synthesized from 5-Chloro-1-(4-fluorophenyl)-1-oxopentane. For instance, certain derivatives have shown promising results against a broad panel of bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial agents. The effectiveness of these compounds is often attributed to the presence of fluorine atoms, which enhance their antimicrobial potency (Parikh & Joshi, 2014).

Advanced Materials Development

The compound's derivatives also find applications in the development of advanced materials, such as polymers with high thermal stability. For example, the synthesis of poly(aryl ether)s using a monomer derived from 5-Chloro-1-(4-fluorophenyl)-1-oxopentane showcases the compound's utility in creating materials with desirable physical properties for industrial applications (Pimpha, Tantayanon, & Harris, 2004).

Pharmaceutical Intermediates

In pharmaceutical research, 5-Chloro-1-(4-fluorophenyl)-1-oxopentane serves as a crucial intermediate in the synthesis of complex molecules with potential therapeutic applications. Its role in synthesizing ezetimibe intermediates, used to lower cholesterol levels, exemplifies its significance in creating medically relevant compounds through enzymatic processes, offering a high conversion rate and purity (Liu et al., 2017).

properties

IUPAC Name |

5-chloro-1-(4-fluorophenyl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO/c12-8-2-1-3-11(14)9-4-6-10(13)7-5-9/h4-7H,1-3,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAKAFQJJSSKJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505680 |

Source

|

| Record name | 5-Chloro-1-(4-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17135-46-5 |

Source

|

| Record name | 5-Chloro-1-(4-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione](/img/structure/B95041.png)